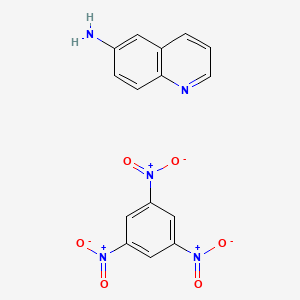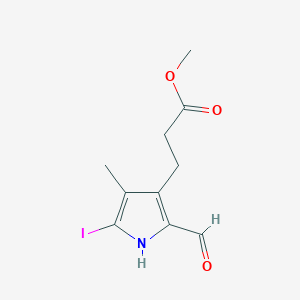
Ethyl methyl (2,2-dichloroethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound with the molecular formula C5H9Cl2O3P. This compound is characterized by the presence of a phosphonate group, which is a derivative of phosphonic acid. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl (2,2-dichloroethenyl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction is a well-known method for preparing phosphonate esters. In this process, a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For this compound, the reaction involves the use of trimethyl phosphite and 2,2-dichloroethenyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized reactors and catalysts to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl methyl (2,2-dichloroethenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl (2,2-dichloroethenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. Additionally, the compound can undergo hydrolysis to release phosphonic acid derivatives, which can further interact with biological molecules .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties.
Diethyl phosphonate: A related compound with two ethyl groups instead of one ethyl and one methyl group.
Bis(2-chloroethyl)phosphonate: A compound with two chloroethyl groups instead of the dichloroethenyl group.
Uniqueness: Ethyl methyl (2,2-dichloroethenyl)phosphonate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where other phosphonates may not be as effective .
Properties
CAS No. |
61716-82-3 |
|---|---|
Molecular Formula |
C5H9Cl2O3P |
Molecular Weight |
219.00 g/mol |
IUPAC Name |
1,1-dichloro-2-[ethoxy(methoxy)phosphoryl]ethene |
InChI |
InChI=1S/C5H9Cl2O3P/c1-3-10-11(8,9-2)4-5(6)7/h4H,3H2,1-2H3 |
InChI Key |
LTEIIBVNHCSAIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
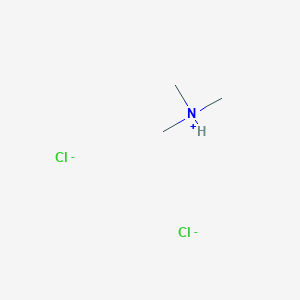
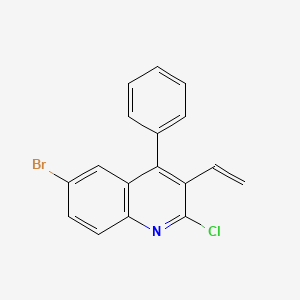
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
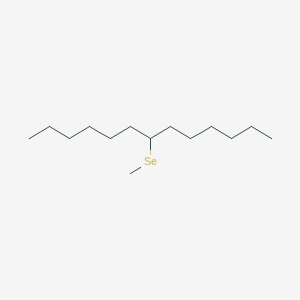

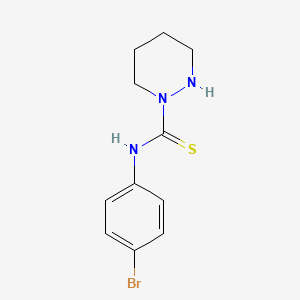
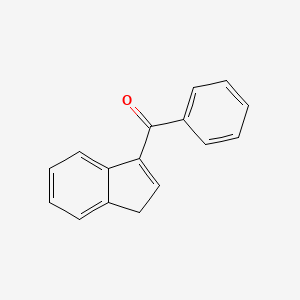
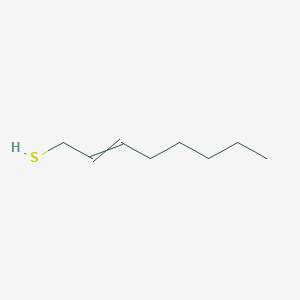

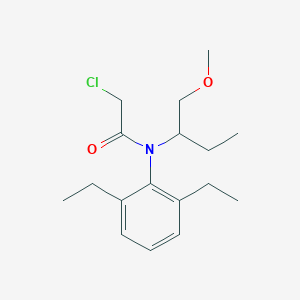
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
